1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone
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Overview
Description
1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a chloro and methoxy group on the benzofuran ring, along with an ethanone group. Benzofuran derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone typically involves the reaction of 6-methoxysalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate. This reaction forms the benzofuran ring through a cyclization process . The reaction conditions usually involve heating the reactants in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the chloro and methoxy groups on the benzofuran ring makes it susceptible to electrophilic aromatic substitution reactions.
Major Products Formed
Substitution Reactions: Products include halogenated or nitrated benzofuran derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the benzofuran ring can enhance its binding affinity to certain enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxy-1-benzofuran-2-yl)ethanone: Similar structure but lacks the chloro group.
1-(5-Bromo-6-methoxybenzofuran-2-yl)ethanone: Similar structure but contains a bromo group instead of a chloro group.
2-Acetylbenzofuran: Lacks both the chloro and methoxy groups.
Uniqueness
1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone is unique due to the presence of both chloro and methoxy groups on the benzofuran ring. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H9ClO3 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
1-(5-chloro-6-methoxy-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C11H9ClO3/c1-6(13)9-4-7-3-8(12)11(14-2)5-10(7)15-9/h3-5H,1-2H3 |
InChI Key |
YOAGUQNUCLGKKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC(=C(C=C2O1)OC)Cl |
Origin of Product |
United States |
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